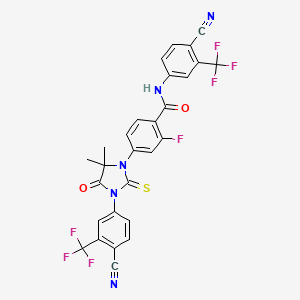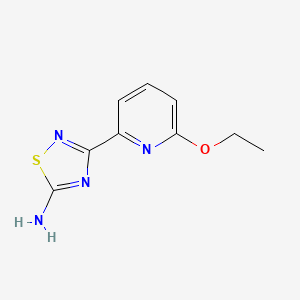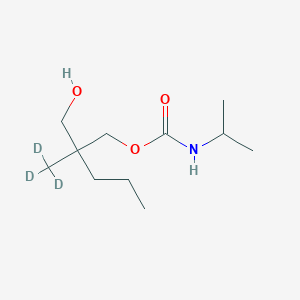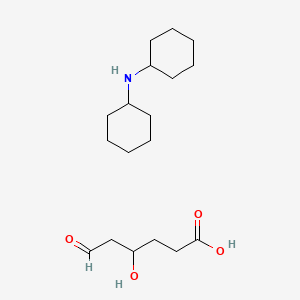
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt involves synthetic routes that typically include the reaction of 4-Hydroxy-6-oxohexanoic acid with dicyclohexylamine. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Analyse Des Réactions Chimiques
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biochemical pathways.
Industry: The compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups in the compound allow it to participate in various biochemical reactions, influencing protein interactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Hydroxy-6-oxohexanoic Acid Dicyclohexylamine Salt can be compared with similar compounds such as:
4-Hydroxy-6-oxohexanoic Acid: The parent compound without the dicyclohexylamine salt.
6-Oxohexanoic Acid: A similar compound lacking the hydroxyl group.
Dicyclohexylamine Salts of Other Acids: Compounds where dicyclohexylamine is combined with different acids.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in proteomics research .
Propriétés
Formule moléculaire |
C18H33NO4 |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;4-hydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C12H23N.C6H10O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-4-3-5(8)1-2-6(9)10/h11-13H,1-10H2;4-5,8H,1-3H2,(H,9,10) |
Clé InChI |
SJFRRWUFBSKXSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C(CC(=O)O)C(CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
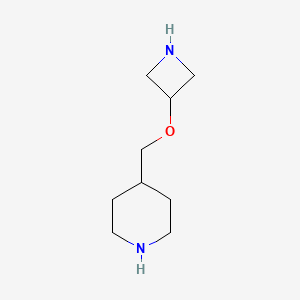
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
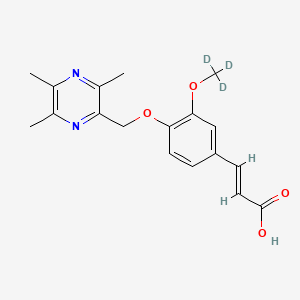
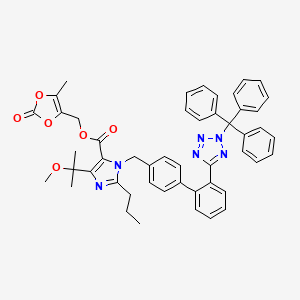
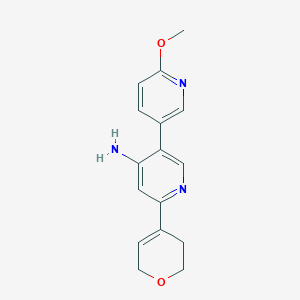
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
